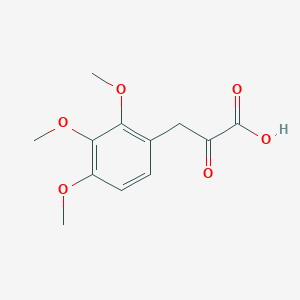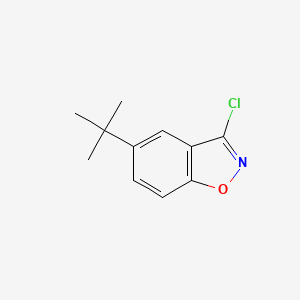
5-(tert-Butyl)-3-chlorobenzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-3-chlorobenzisoxazole: is an organic compound that belongs to the class of benzisoxazoles. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. The presence of the tert-butyl and chlorine substituents on the benzisoxazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-3-chlorobenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with tert-butyl nitrite in the presence of a base to form the corresponding nitroso compound. This intermediate then undergoes cyclization to form the benzisoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 5-(tert-Butyl)-3-chlorobenzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom on the benzisoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzisoxazoles.
科学的研究の応用
Chemistry: In chemistry, 5-(tert-Butyl)-3-chlorobenzisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of benzisoxazole derivatives with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, this compound derivatives may exhibit pharmacological activities, making them potential candidates for drug development. Research into their biological activities can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.
作用機序
The mechanism of action of 5-(tert-Butyl)-3-chlorobenzisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
- 5-(tert-Butyl)-2-chlorobenzisoxazole
- 5-(tert-Butyl)-4-chlorobenzisoxazole
- 5-(tert-Butyl)-3-fluorobenzisoxazole
Comparison: Compared to similar compounds, 5-(tert-Butyl)-3-chlorobenzisoxazole has unique properties due to the specific positioning of the tert-butyl and chlorine substituents. These structural differences can lead to variations in reactivity, stability, and biological activity. For example, the position of the chlorine atom can influence the compound’s ability to undergo substitution reactions, while the tert-butyl group can affect its steric interactions with other molecules.
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
5-tert-butyl-3-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)10(12)13-14-9/h4-6H,1-3H3 |
InChIキー |
GFEIPCVJECSMMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)ON=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


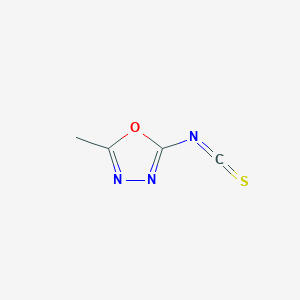

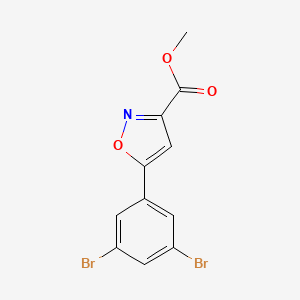
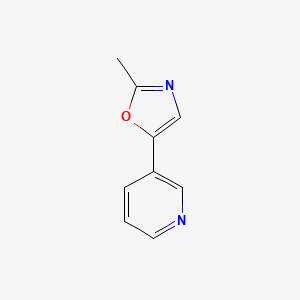
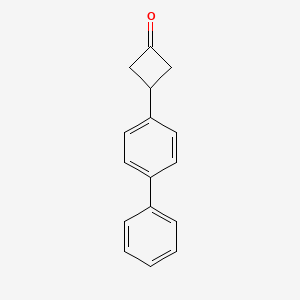
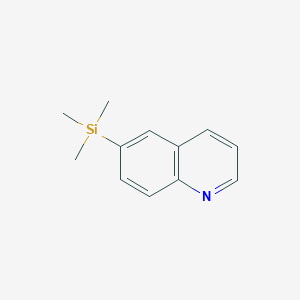

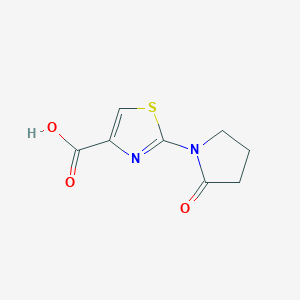

![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
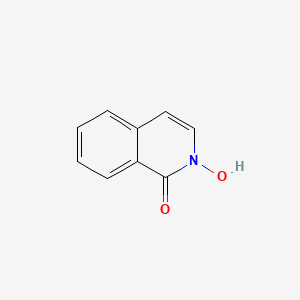
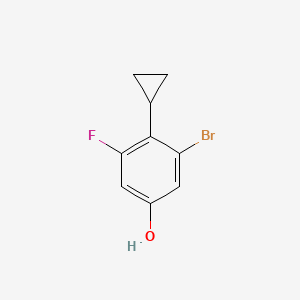
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
